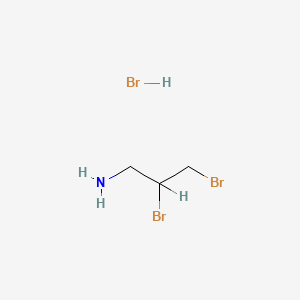2,3-Dibromopropylamine hydrobromide
CAS No.: 6963-32-2
Cat. No.: VC1621186
Molecular Formula: C3H8Br3N
Molecular Weight: 297.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6963-32-2 |
|---|---|
| Molecular Formula | C3H8Br3N |
| Molecular Weight | 297.81 g/mol |
| IUPAC Name | 2,3-dibromopropan-1-amine;hydrobromide |
| Standard InChI | InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H |
| Standard InChI Key | NQVQUJRBCVAMIL-UHFFFAOYSA-N |
| SMILES | C(C(CBr)Br)N.Br |
| Canonical SMILES | C(C(CBr)Br)N.Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2,3-Dibromopropylamine hydrobromide is systematically named 2,3-dibromopropan-1-amine hydrobromide, with the following identifiers:
The compound exists as a white to off-white crystalline solid, hygroscopic in nature, and requires storage under inert conditions at 2–8°C . Its structure features two bromine atoms on adjacent carbon atoms and a hydrobromide salt form of the primary amine (Fig. 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 297.81 g/mol | |
| Purity | ≥95% | |
| Storage Conditions | Inert atmosphere, 2–8°C |
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is typically synthesized via bromination of propylamine derivatives. A representative method involves:
-
Bromination of 3-Aminopropanol: Reacting 3-aminopropanol with hydrobromic acid (HBr) under reflux conditions, followed by purification via vacuum distillation .
-
Halogen Exchange: Substituting chlorine with bromine in chloro-propylamine precursors using HBr or in acidic media .
Reaction Applications
2,3-Dibromopropylamine hydrobromide participates in strain-release amination, a process critical for constructing nitrogen-containing heterocycles. For example:
-
Turbo Grignard Reactions: Combines with organomagnesium reagents to form secondary amines, enabling rapid access to complex molecular architectures .
-
Nucleophilic Displacement: The bromine atoms act as leaving groups, facilitating SN2 reactions with nucleophiles like azides or thiols .
Table 2: Key Synthetic Applications
Applications in Pharmaceutical Research
Drug Intermediate Synthesis
The compound is pivotal in synthesizing topoisomerase inhibitors and dopamine receptor antagonists:
-
Anticancer Agents: Serves as a precursor for indenoisoquinolines, which inhibit topoisomerase I in cancer cells .
-
Neurological Therapeutics: Utilized in designing D3-selective receptor antagonists with 22–180-fold selectivity over D2 receptors .
Antibacterial Development
Recent studies highlight its role in modifying quorum-sensing inhibitors to combat Pseudomonas aeruginosa biofilms. Derivatives exhibit broad-spectrum activity with reduced resistance development .
| Parameter | Value | Source |
|---|---|---|
| GHS Signal Word | Warning | |
| Precautionary Codes | P261, P305+P351+P338 | |
| Storage Class | Combustible Solid (Class 11) |
Market Trends and Future Perspectives
Global Market Analysis
The compound’s market is projected to grow at a 5% CAGR (2025–2033), driven by demand from pharmaceutical and specialty chemical sectors. Asia-Pacific dominates production, accounting for 45% of global output .
Research Frontiers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume